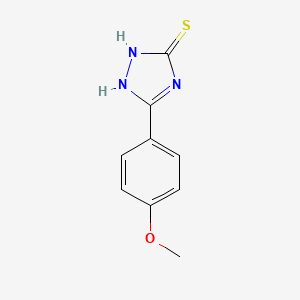

5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

説明

Historical Development in 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles began in the early 20th century with the elucidation of their aromatic structure and tautomeric properties. Initial synthetic routes, such as the Einhorn–Brunner and Pellizzari reactions, enabled the production of unsubstituted 1,2,4-triazole derivatives. A pivotal advancement occurred in the 1980s with the development of antifungal agents like fluconazole and itraconazole, which demonstrated the clinical viability of 1,2,4-triazole-based therapeutics. These discoveries underscored the scaffold’s capacity to engage fungal cytochrome P450 enzymes via nitrogen-mediated coordination, establishing a paradigm for rational drug design.

Subsequent decades witnessed the diversification of substitution patterns, including thiol and aryl groups, to modulate pharmacokinetic properties. For instance, the introduction of sulfur-containing derivatives like 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged from efforts to enhance metabolic stability and binding affinity. The methoxyphenyl group, in particular, was hypothesized to improve lipophilicity and π-π stacking interactions with biological targets.

Position Within Heterocyclic Medicinal Chemistry

Heterocycles constitute over 85% of biologically active compounds, with nitrogen-containing rings like 1,2,4-triazoles playing a central role due to their electronic versatility. The 1,2,4-triazole core’s ability to participate in hydrogen bonding, dipole interactions, and aromatic stacking makes it a privileged structure in medicinal chemistry.

5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol exemplifies strategic functionalization of this scaffold. The thiol group at position 3 enhances metal-binding capacity, enabling coordination with enzymes or receptors containing zinc or iron centers. Simultaneously, the 4-methoxyphenyl substituent introduces steric and electronic effects that fine-tune solubility and target selectivity. Comparative studies of analogous triazoles reveal that methoxy groups at the para position optimize bioavailability by balancing hydrophobicity and hydrogen-bonding potential.

Research Trajectory and Scientific Significance

The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclocondensation reactions between thiosemicarbazides and acylating agents, followed by oxidative desulfurization. A representative protocol involves:

- Reacting 4-methoxyphenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide.

- Cyclizing the intermediate dithiocarbazinate with hydrazine hydrate under reflux conditions.

- Oxidizing the resulting thiol derivative using hydrogen peroxide.

Table 1: Synthetic Methods for 1,2,4-Triazole-3-Thiol Derivatives

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Pellizzari Reaction | CS₂, KOH, Hydrazine | 70–85 | |

| Cyclocondensation | Thiosemicarbazide, RCOOH | 65–78 | |

| Microwave-Assisted | CS₂, Et₃N, MW irradiation | 82–90 |

Recent studies highlight its potential as a kinase inhibitor, with the thiol group coordinating ATP-binding pockets in cancer-related enzymes. Additionally, its role as a ligand in coordination chemistry has been exploited to develop metalloantibiotics targeting multidrug-resistant pathogens.

Current Academic Research Trends

Contemporary research focuses on three axes:

- Green Synthesis : Microwave-assisted and solvent-free protocols are being optimized to reduce reaction times and improve yields. For example, microwave irradiation achieves cyclization in 15 minutes versus traditional 5-hour reflux.

- Computational Drug Design : Density functional theory (DFT) calculations predict the compound’s tautomeric preferences and electrostatic potential surfaces, guiding the design of derivatives with enhanced target affinity.

- Polypharmacology : Screening libraries of 1,2,4-triazole-3-thiols against diverse targets (e.g., SARS-CoV-2 main protease, tubulin) has identified lead candidates with dual antiviral and antiproliferative activities.

Table 2: Biological Activities of 1,2,4-Triazole-3-Thiol Derivatives

| Derivative | Activity | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5-(4-Methoxyphenyl) | Anticancer | 2.4 | EGFR Kinase |

| 5-(Pyridin-4-yl) | Anticonvulsant | 12.7 | GABA-A Receptor |

| 3-(Nitrobenzylidene) | Antibacterial | 8.9 | DNA Gyrase |

特性

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRWSSVQAGNWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974575 | |

| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5914-70-5 | |

| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides and α-bromo ketones, forming stable S-alkylated derivatives. These reactions are typically conducted in polar aprotic solvents like DMF or DMSO with cesium carbonate as a base.

Key Alkylation Pathways

Mechanism : Deprotonation of the thiol group by Cs₂CO₃ generates a thiolate ion, which attacks the electrophilic carbon of the alkylating agent.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

| Oxidizing Agent | Product | Conditions | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | Disulfide dimer | RT, acidic/neutral medium | Common industrial process | |

| KMnO₄ | Sulfonic acid derivative | Aqueous, acidic conditions | Requires catalytic H₂SO₄ |

Application : Oxidation to disulfides enhances stability, while sulfonic acids are intermediates for further functionalization.

Biological Activity Correlation

Derivatives synthesized via alkylation exhibit significant bioactivity:

-

Anti-inflammatory activity : S-alkylated derivatives (e.g., 6a-c, 8a-c) showed efficacy in carrageenan-induced edema models .

-

Antimicrobial properties : Structural analogs inhibit bacterial dihydrofolate reductase (DHFR) and β-ketoacyl synthase (KasA) .

Stability and Reactivity Considerations

-

pH Sensitivity : The thiol group is prone to oxidation under basic conditions, necessitating inert atmospheres during synthesis.

-

Thermal Stability : Decomposes above 300°C, limiting high-temperature applications .

This compound’s versatility in alkylation and oxidation reactions underscores its utility in medicinal chemistry and materials science. Future research could explore its electrophilic aromatic substitution potential at the methoxyphenyl ring.

科学的研究の応用

Pharmacological Properties

Anticancer Activity

- Recent studies have demonstrated that derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this triazole have shown potent activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. Notably, certain hydrazone derivatives were identified as having the highest cytotoxicity in 3D cell cultures, indicating their potential as antitumor agents .

Cholinesterase Inhibition

- The compound has also been studied for its cholinesterase inhibitory properties. One derivative demonstrated excellent inhibition of acetylcholinesterase with an IC50 value of 38.35 μM, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's . This activity is linked to the structural characteristics of the triazole ring and the substituents on the aromatic moiety.

Anti-inflammatory Effects

- Several studies have reported the anti-inflammatory properties of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives. The synthesis and evaluation of these compounds have shown promising results in reducing inflammation markers in vitro . This highlights their potential for development into anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

- Starting Materials : The synthesis often begins with thiosemicarbazides or related precursors.

- Cyclization : The cyclization step involves reactions with isothiocyanates or other electrophiles to form the triazole ring.

- Substitution Reactions : Further modifications can include alkylation at the sulfur atom or substitution on the aromatic ring to enhance biological activity.

The following table summarizes some key derivatives and their reported activities:

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Hydrazone A | Structure A | Cytotoxicity against IGR39 | |

| Hydrazone B | Structure B | Cholinesterase inhibition | |

| Derivative C | Structure C | Anti-inflammatory activity |

Case Studies

Several case studies have been documented regarding the applications of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

- Case Study 1 : A study focused on a series of hydrazone derivatives derived from this compound showed enhanced cytotoxicity against melanoma cells. The structure-activity relationship indicated that specific substitutions significantly increased potency against resistant cancer types .

- Case Study 2 : Research into cholinesterase inhibitors highlighted one derivative's ability to inhibit both acetylcholinesterase and butyrylcholinesterase effectively. This study suggests potential applications in neuropharmacology .

作用機序

The mechanism of action of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin . This inhibition leads to increased levels of serotonin in the brain, which is associated with antidepressant effects. Additionally, the compound’s interaction with the nitric oxide (NO) system has been implicated in its pharmacological activity.

類似化合物との比較

Comparison with Similar Compounds

The biological, chemical, and functional properties of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are heavily influenced by its substituents. Below is a detailed comparison with structurally analogous triazole-thiol derivatives:

Substituent Effects on Corrosion Inhibition

Key Insight : Thiol-containing substituents (e.g., -SCH₃) outperform methoxy groups in corrosion inhibition due to stronger chemisorption via sulfur-metal bonds.

Quantum Chemical Correlations

Computational studies (B3LYP/6-311++G(d,p)) reveal:

- 5-(4-Methoxyphenyl)-...-thiol : High HOMO (-5.2 eV) indicates strong electron-donating capacity, favoring interactions with electrophilic biological targets .

- TRD : Lower HOMO (-4.8 eV) and sulfur-rich structure enhance corrosion inhibition via charge transfer to metal surfaces .

- Yucasin : LUMO (-1.9 eV) aligns with flavin cofactors in YUC enzymes, enabling competitive inhibition .

生物活性

5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and cholinesterase inhibitory effects, supported by various research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by the presence of a thiol group. Its synthesis typically involves the cyclization of thiosemicarbazides with appropriate aromatic aldehydes or isothiocyanates, leading to derivatives that exhibit enhanced biological properties.

1. Anti-Inflammatory Activity

Research has demonstrated that derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit potent anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. A study reported that certain derivatives significantly reduced oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages .

Table 1: Anti-Inflammatory Activity of Triazole Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.84 | Inhibition of TNF-α production |

| Compound B | 2.6 | COX-2 inhibition |

| Compound C | 18.59 | Selective COX-2 inhibition |

2. Anticancer Activity

The anticancer potential of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated against various cancer cell lines. Notably, compounds derived from this triazole structure showed significant cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The MTT assay results indicated that the synthesized compounds were particularly effective against melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| IGR39 (Melanoma) | Compound D | 12.5 |

| MDA-MB-231 | Compound E | 15.3 |

| Panc-1 | Compound F | 20.0 |

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. The synthesized derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown promising cholinesterase inhibitory activity. For instance, one derivative exhibited an IC50 value of 38.35 µM against acetylcholinesterase (AChE), indicating substantial potential for further development .

Table 3: Cholinesterase Inhibitory Activity

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| S-Alkylated Derivative G | 38.35 | 147.75 |

| Eserine (Standard) | 0.04 | - |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- In vitro Studies : A comprehensive study assessed the cytotoxic effects of various triazole derivatives on different cancer cell lines using MTT assays, revealing that modifications to the thiol group significantly influenced activity .

- In vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of these compounds in conditions like arthritis and colitis, showing promising results in reducing inflammation markers .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could modulate signaling pathways involved in inflammation and cancer progression, making them suitable candidates for further pharmacological development .

Q & A

Basic Research Question

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for derivatives with polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。